O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Overview
Description
Typically, this would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Medicinal Chemistry
- O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate plays a critical role as an intermediate in the synthesis of biologically active compounds, as exemplified in the synthesis of omisertinib (AZD9291), an important compound in medical research (Zhao, Guo, Lan, & Xu, 2017).
- The compound is also a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, demonstrating its importance in the development of new classes of drugs (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Role in Developing Receptor Ligands
- Research on a series of 2-aminopyrimidines, including O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate, has led to the development of potent histamine H4 receptor (H4R) ligands. These compounds have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Exploring Chemical Interactions and Derivatives
- The study of the interaction of similar pyrimidine derivatives with glycine esters provides insights into the synthesis of potential biologically active compounds, indicating the broad applicability of this chemical class in drug discovery (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Application in Pharmacology
- The compound's derivatives have been studied in the context of human airway smooth muscle contractions, hinting at its potential application in respiratory pharmacology (Takahashi et al., 1997).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
properties
IUPAC Name |
tert-butyl N-(4-amino-5-fluoropyrimidin-2-yl)oxy-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O3/c1-10(2,3)17-9(16)15(4)18-8-13-5-6(11)7(12)14-8/h5H,1-4H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVOAZHGKOSMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC1=NC=C(C(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-amino-5-fluoropyrimidin-2-yl)oxy-N-methylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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